(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-5-23(14(4)24)19-21-16(11-26-19)9-15(10-20)18(25)22-17-12(2)7-6-8-13(17)3/h6-9,11H,5H2,1-4H3,(H,22,25)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXLZKPSCNXDGL-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=C(C=CC=C2C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines. The compound has been evaluated in vitro against several cancer types:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- NIH/3T3 (mouse embryoblast)
The compound exhibited an IC50 value indicating its potency in inhibiting cell proliferation. For example, derivatives with a thiazole moiety reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation. Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein through hydrophobic contacts, which may facilitate its pro-apoptotic effects .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate activity against various bacterial strains. The biological evaluation of synthesized thiazole compounds has shown moderate to good activity against pathogens such as Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. Key findings include:
- Substituents on the Phenyl Ring :
Case Studies
- Study on Anticancer Activity : A recent study tested a series of thiazole derivatives, including our compound, against A549 and NIH/3T3 cell lines. Results indicated that compounds with specific substituents exhibited significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : A study on novel thiazole derivatives showed promising results against M. tuberculosis, suggesting potential for further development in treating resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
